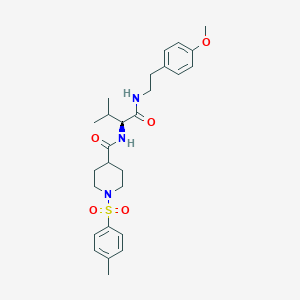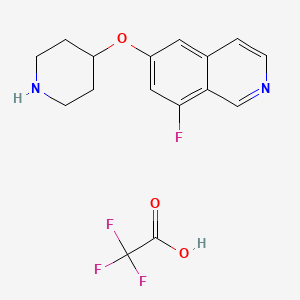
1-(3,4-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a quinoline ring and a dimethoxyphenyl group connected through a propenone linkage. Its distinct structure makes it a subject of interest in medicinal chemistry, particularly for its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 4-quinolinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.
化学反応の分析
Types of Reactions: 1-(3,4-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline and phenyl derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the propenone linkage to a saturated propyl chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products:
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: 1-(3,4-Dimethoxyphenyl)-3-(quinolin-4-yl)propane.
Substitution: Halogenated quinoline derivatives.
科学的研究の応用
1-(3,4-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one has been explored for various scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its unique structural features.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding in biological systems.
Material Science:
作用機序
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one is primarily based on its ability to interact with specific molecular targets, such as enzymes and receptors. The quinoline ring can intercalate with DNA, inhibiting the replication process, while the dimethoxyphenyl group can enhance binding affinity to various proteins. These interactions can lead to the modulation of cellular pathways, resulting in the observed biological effects.
類似化合物との比較
- 1-(3,4-Dimethoxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one
- 1-(3,4-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one
- 1-(3,4-Dimethoxyphenyl)-3-(quinolin-5-yl)prop-2-en-1-one
Comparison: Compared to its analogs, 1-(3,4-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one exhibits unique properties due to the position of the quinoline ring. This positional difference can significantly influence the compound’s biological activity, binding affinity, and overall stability. The 4-quinolinyl derivative is often preferred for its enhanced interaction with biological targets and improved pharmacokinetic properties.
特性
CAS番号 |
914383-86-1 |
|---|---|
分子式 |
C20H17NO3 |
分子量 |
319.4 g/mol |
IUPAC名 |
1-(3,4-dimethoxyphenyl)-3-quinolin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C20H17NO3/c1-23-19-10-8-15(13-20(19)24-2)18(22)9-7-14-11-12-21-17-6-4-3-5-16(14)17/h3-13H,1-2H3 |
InChIキー |
CTRMPTDLHDNYPK-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CC=NC3=CC=CC=C23)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Aminopyrido[2,3-d]pyrimidine-4,7(1H,8H)-dione](/img/structure/B12620658.png)
![5-({4-[(4-Fluorophenyl)methyl]piperidin-1-yl}acetyl)pyridin-2(1H)-one](/img/structure/B12620662.png)
![8-Methoxy-2-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B12620670.png)
![6-Methyl-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione](/img/structure/B12620676.png)
![N-{4-[(But-2-en-1-yl)oxy]benzoyl}-O-(trifluoromethyl)-L-tyrosine](/img/structure/B12620679.png)
![2-[4-(Methylsulfanyl)phenyl]propane-1,3-diamine](/img/structure/B12620684.png)

![3-({4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B12620714.png)

![2,7-Bis[2-(4-bromophenyl)-1-phenylethenyl]-9,9-dihexyl-9H-fluorene](/img/structure/B12620724.png)



